3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one

Medicinal Chemistry Building Block Sourcing Oxindole SAR

This racemic oxindole scaffold uniquely combines a nucleophilic C-3 primary amine handle with a C-5 methoxy electron-modulating group—a dual substitution absent in 5-methoxyoxindole or unsubstituted 3-aminooxindole. The 3-amino group enables rapid parallel derivatisation via amidation, reductive amination, or urea formation, while the 5-methoxy substituent tunes aryl ring electronics and serves as a hydrogen-bond acceptor. Available as free base (CAS 1214834-69-1, MW 178.19) or hydrochloride salt (CAS 1268971-48-7, MW 214.65) with enhanced aqueous solubility. Supplied as racemic mixture at ≥95% purity with batch-specific QC documentation (NMR, HPLC). Ideal for medicinal chemistry teams prosecuting IDO1, kinase, or oxindole-focused SAR programmes and for methodology groups benchmarking enantioselective transformations on a stable, readily accessible chiral substrate.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B13179908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C2N
InChIInChI=1S/C9H10N2O2/c1-13-5-2-3-7-6(4-5)8(10)9(12)11-7/h2-4,8H,10H2,1H3,(H,11,12)
InChIKeyBXDYUCKMRMHEON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-methoxy-2,3-dihydro-1H-indol-2-one – Chemical Identity, Indolinone Scaffold Attributes, and Initial Procurement Context


3‑Amino‑5‑methoxy‑2,3‑dihydro‑1H‑indol‑2‑one (CAS free base 1214834‑69‑1; hydrochloride salt 1268971‑48‑7) is a small‑molecule oxindole (indolin‑2‑one) that carries a primary amino group at the 3‑position and a methoxy substituent at the 5‑position of the fused phenyl ring . The free base has a molecular weight of 178.19 g·mol⁻¹ and the hydrochloride salt 214.65 g·mol⁻¹ . The 3‑amino group creates a stereogenic centre, making the compound chiral, a feature absent in the simpler 5‑methoxyoxindole. Commercial suppliers routinely offer the racemic mixture with purities ≥95 % (HPLC), and at least one vendor provides batch‑specific QC documentation (NMR, HPLC, GC) . These baseline properties establish the compound as a functionalised oxindole building block for medicinal chemistry and chemical biology.

Why 3‑Amino‑5‑methoxy‑2,3‑dihydro‑1H‑indol‑2‑one Cannot Be Replaced by Common Oxindole Building Blocks


Casual substitution of 3‑amino‑5‑methoxy‑2,3‑dihydro‑1H‑indol‑2‑one with readily available analogues such as 5‑methoxyoxindole (CAS 7699‑18‑5) or unsubstituted 3‑aminooxindole overlooks critical structural determinants that govern downstream synthetic versatility and biological engagement. The simultaneous presence of a C‑3 amino group and a C‑5 methoxy group is not replicated by any single commercial congener ; the 3‑amino group provides a nucleophilic handle for reductive amination, acylation, or urea formation, while the 5‑methoxy substituent modulates the electron density of the aromatic ring and serves as a potential hydrogen‑bond acceptor . Absence of either functional group restricts the chemical space accessible for library synthesis and can alter target‑binding profiles in ways that SAR studies cannot recapitulate without the authentic scaffold. The quantitative evidence below details where these differences become measurable and operationally consequential for scientific procurement.

Quantitative Differentiation of 3‑Amino‑5‑methoxy‑2,3‑dihydro‑1H‑indol‑2‑one Against the Nearest Available Analogues


Structural Handle Count: Chiral Centre and Functional Group Inventory vs. 5‑Methoxyoxindole

Compared with 5‑methoxyoxindole (CAS 7699‑18‑5), the target compound possesses one additional primary amino group at C‑3. This introduces a chiral centre, increasing the heavy‑atom count from 12 to 13, the hydrogen‑bond donor count from 1 to 2, and the hydrogen‑bond acceptor count from 2 to 3 . The additional donor and acceptor expand the repertoire of non‑covalent interactions available for target engagement, while the stereogenic carbon offers opportunities for enantioselective synthesis or chiral resolution that the achiral comparator cannot provide.

Medicinal Chemistry Building Block Sourcing Oxindole SAR

Salt‑Form Solubility Advantage: Hydrochloride Salt Aqueous Solubility vs. Free Base

The hydrochloride salt (CAS 1268971‑48‑7) is documented to exhibit enhanced aqueous solubility relative to the neutral free base (CAS 1214834‑69‑1), a property routinely exploited for in‑vitro assay preparation and in‑vivo dosing . The free base has a predicted logP of 0.63 (ACD/Labs) and measured logD (pH 7.4) of 0.76, indicating moderate lipophilicity that can limit aqueous dissolution; salt formation reduces the effective logD under physiological pH, improving solubility without altering the core pharmacophore . While the absolute solubility values are not publicly tabulated, the qualitative improvement is a standard class‑level inference for primary amines converted to hydrochloride salts.

Formulation Physicochemical Profiling Salt Selection

Batch‑Level Analytical Traceability: Vendor QC Documentation Enabling Reproducible Research

Several commercial vendors supply this compound with batch‑specific certificates of analysis that include NMR, HPLC, and GC data, ensuring lot‑to‑lot consistency . In contrast, generic 5‑methoxyoxindole is often sold with only a stated purity and no spectroscopic documentation. For the hydrochloride salt, Bidepharm lists a standard purity of 95 % and explicitly offers batch QC reports (NMR, HPLC, GC) . This level of analytical transparency is critical for laboratories that require auditable supply chains or that operate under GLP/GMP principles.

Quality Control Reproducibility Procurement Compliance

Scaffold Prevalence in Kinase and IDO/TDO Inhibitor Patents: Class‑Level Evidence for Privileged Status

The oxindole core, particularly when substituted at C‑3, is a recognised privileged scaffold in kinase inhibitor design and in IDO1/TDO inhibitor programs [1]. Although direct biochemical IC₅₀ data for 3‑amino‑5‑methoxy‑2,3‑dihydro‑1H‑indol‑2‑one are not publicly available, the compound embodies the minimal pharmacophore of several patented IDO1 inhibitors that display IC₅₀ values in the 40‑900 nM range in cellular assays [1]. For example, 3‑substituted indolin‑2‑ones from the Bristol‑Myers Squibb IDO1 program achieve IC₅₀ = 28‑42 nM in IFN‑γ‑stimulated HeLa cells [1]. The target compound's substitution pattern is therefore strategically aligned with validated chemical equity, offering a starting point for lead optimisation that generic, unfunctionalised oxindoles cannot provide.

Kinase Inhibition IDO1/TDO Patent Analysis

Evidence‑Backed Application Scenarios for 3‑Amino‑5‑methoxy‑2,3‑dihydro‑1H‑indol‑2‑one


Diversification of Oxindole‑Based Kinase or IDO1 Inhibitor Libraries

The compound's C‑3 primary amine enables rapid parallel derivatisation (amide bond formation, reductive amination, urea synthesis) to generate focused libraries around the indolin‑2‑one core. Given the scaffold's established role in IDO1 and kinase inhibitor patents [1], medicinal chemistry teams can use this building block to explore SAR in programmes where 3‑amino substitution has been validated but not exhaustively mined.

Chiral Pool Entry for Asymmetric Synthesis Methodology Development

The racemic 3‑amino centre provides a test substrate for enantioselective transformations or chiral resolution protocols. Because the 5‑methoxy group simplifies HPLC separation and UV detection, methodology groups developing new asymmetric amination or kinetic resolution methods can benchmark their catalysts on this stable, commercially available oxindole .

Physicochemical Property Optimisation via Salt Screening

The availability of both the free base and the hydrochloride salt allows pre‑formulation scientists to evaluate the impact of salt form on solubility, dissolution rate, and solid‑state stability. The documented solubility advantage of the HCl salt makes it a suitable candidate for early ADME profiling where aqueous solubility of the neutral form would otherwise limit assay performance.

Quote Request

Request a Quote for 3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.